4-Oxo-5-phosphononorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MDL 100,453 involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
MDL 100,453 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can be used to modify the oxo group, potentially leading to different analogs.
Substitution: Substitution reactions, particularly at the phosphonate group, can lead to the formation of various derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a competitive antagonist of the NMDA receptor, it is used in research to study the role of NMDA receptors in various chemical processes.
Biology: The compound is used to investigate the biological pathways involving NMDA receptors, particularly in the context of neuronal signaling and neuroprotection.
Medicine: MDL 100,453 has shown promise in preclinical studies for the treatment of ischemic stroke, epilepsy, and other neurological disorders. .
Industry: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents targeting NMDA receptors
Mechanism of Action
MDL 100,453 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. The reduction in calcium influx helps to prevent neuronal damage and cell death, which is particularly important in conditions such as ischemic stroke .
Comparison with Similar Compounds
MDL 100,453 is unique in its selectivity for the NR1A/NR2A subtype combination of the NMDA receptor. This selectivity distinguishes it from other NMDA receptor antagonists, such as:
Dizocilpine (MK-801): A non-competitive antagonist with a broader range of activity.
Phencyclidine (PCP): Another non-competitive antagonist with different pharmacological properties.
Co 101244: An allosteric site antagonist with high selectivity for the NR1A/NR2B subtype.
These differences in selectivity and mechanism of action highlight the unique properties of MDL 100,453 and its potential advantages in specific therapeutic applications.
Properties
CAS No. |
129938-34-7 |
---|---|
Molecular Formula |
C5H10NO6P |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxo-5-phosphonopentanoic acid |
InChI |
InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)/t4-/m1/s1 |
InChI Key |
OLCWOBHEVRCMLO-SCSAIBSYSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)CP(=O)(O)O |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)CP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CP(=O)(O)O |
Synonyms |
4-OPNV 4-oxo-5-phosphononorvaline MDL 100453 MDL-100,453 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.